L-2,4-Diaminobutyric acid dihydrochloride
Overview
Description
L-2,4-Diaminobutyric acid dihydrochloride is an unnatural amino acid derivative. It is commonly used in scientific research due to its unique properties and applications. The compound is known for its ability to differentiate β-N-methylamino-L-alanine from other diamino acids using various analytical techniques .
Mechanism of Action
Target of Action
The primary target of L-2,4-Diaminobutyric acid dihydrochloride is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the body .
Mode of Action
This compound acts as a weak inhibitor of GABA transaminase . By inhibiting this enzyme, the conversion of GABA back to glutamate is prevented, leading to an elevation of GABA levels . It has also been observed that this compound acts as a GABA reuptake inhibitor , which further contributes to the increase in GABA levels.
Biochemical Pathways
The inhibition of GABA transaminase and the prevention of GABA reuptake both contribute to an increase in GABA levels . This affects the GABAergic pathway, leading to an increase in GABAergic activity. The downstream effects of this include potential changes in neuronal excitability and neurotransmission.
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed in the body
Result of Action
The increase in GABA levels due to the action of this compound can have several effects at the molecular and cellular levels. For instance, it has been found to exhibit antitumor activity against mouse fibrosarcoma cells
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be affected by the hydration status of the body Additionally, factors such as pH and temperature could potentially influence its stability and activity.
Biochemical Analysis
Biochemical Properties
L-2,4-Diaminobutyric acid dihydrochloride is known to inhibit GABA transaminase activity, resulting in elevated GABA levels . This compound interacts with the enzyme GABA transaminase, which converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated .
Cellular Effects
The effects of this compound on cells are significant. The compound’s intense accumulation into cells, especially tumor cells, has been observed . This accumulation is so intense that the cells swell to several times their normal volume and osmotic destruction arises .
Molecular Mechanism
The main action of this compound is being an inhibitor of GABA transaminase . This enzyme converts GABA back to glutamate. When the enzyme is inhibited by this compound, this conversion cannot happen, therefore, GABA levels are elevated .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a reagent for the differentiation of β-N-methylamino-L-alanine from the diamino acids .
Dosage Effects in Animal Models
It has been observed that this compound exhibits ex vivo antitumor activity against mouse fibrosarcoma cells .
Metabolic Pathways
It is known that this compound inhibits GABA transaminase, an enzyme involved in the conversion of GABA back to glutamate .
Transport and Distribution
It is known that this compound accumulates intensely into cells, especially tumor cells .
Subcellular Localization
Given its role in inhibiting GABA transaminase, it is likely that it localizes to areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2,4-Diaminobutyric acid dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-diaminobutyric acid with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-2,4-Diaminobutyric acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
L-2,4-Diaminobutyric acid dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- DL-2,3-Diaminopropionic acid monohydrochloride
- L-BMAA hydrochloride
- Fmoc-Dab (Boc)-OH
- Fmoc-Dap-OH
- L-β-Homolysine dihydrochloride
Uniqueness
L-2,4-Diaminobutyric acid dihydrochloride is unique due to its specific applications in differentiating β-N-methylamino-L-alanine and its ability to inhibit GABA transaminase. These properties make it valuable in both analytical and biological research .
Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAWCHIBBNLOJ-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046108 | |
Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-09-6 | |
Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2,4-diaminobutyric acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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